methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride
Description
Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride is a bicyclic amino acid derivative with a unique structural motif. The compound features a bicyclo[1.1.1]pentane (BCP) scaffold, a highly strained bridge system known for its use in medicinal chemistry to replace traditional aromatic or aliphatic groups, enhancing metabolic stability and bioavailability. The hydrochloride salt improves solubility and handling properties. Key characteristics include:
- Molecular formula: C₉H₁₄ClNO₂ (based on Enamine Ltd’s catalog entry) .
- Molecular weight: 207.67 g/mol (calculated from formula).
- CAS No.: EN300-37139259 (assigned by Enamine Ltd) .
Its synthesis typically involves strain-release strategies or transition-metal catalysis.
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)7(10)5-9-2-6(3-9)4-9;/h6-7H,2-5,10H2,1H3;1H/t6?,7-,9?;/m0./s1 |
InChI Key |
QIFNZYPMNJVECS-VEASCYRISA-N |
Isomeric SMILES |
COC(=O)[C@H](CC12CC(C1)C2)N.Cl |
Canonical SMILES |
COC(=O)C(CC12CC(C1)C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[1.1.1]pentane Core
The bicyclo[1.1.1]pentane scaffold is typically synthesized via the strain-release reaction of [1.1.1]propellane, a highly strained bicyclic hydrocarbon. A recent study demonstrated a large-scale, flow photochemical addition of [1.1.1]propellane to diacetyl, enabling kilogram-scale synthesis of the bicyclo[1.1.1]pentane core within one day. This method uses blue LED irradiation (450 nm) at 35 °C under argon atmosphere to facilitate the reaction efficiently and safely at scale.
Subsequent haloform reaction of the resulting diketone yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile intermediate for further functionalization. This intermediate is crucial for synthesizing various BCP-containing building blocks, including amino acids, alcohols, and trifluoroborates, which are essential for medicinal chemistry applications.
| Step | Reaction Type | Conditions | Scale | Yield/Remarks |
|---|---|---|---|---|
| 1 | Photochemical addition | Blue LED (450 nm), 35 °C, argon | 1 kg scale | Efficient BCP core synthesis |
| 2 | Haloform reaction | Batch process | Multigram scale | Conversion to BCP-1,3-dicarboxylic acid |
Functionalization to Amino Acid Derivative
The key step to obtain methyl (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride involves the transformation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives into amino acid esters. This typically requires:
- Selective monoesterification or protection of one carboxyl group.
- Introduction of the amino functionality at the α-position relative to the ester.
- Formation of the hydrochloride salt for stability and handling.
One reported approach involves the use of standard peptide synthesis techniques or amino acid synthesis protocols adapted to the BCP scaffold, employing protecting groups and coupling reagents to achieve the desired stereochemistry (2S configuration) and purity.
Representative Synthetic Route (Hypothetical Outline)
- Synthesis of Bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester:
- Partial esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with methanol under acidic catalysis.
- α-Amination:
- Introduction of the amino group at the 2-position using chiral auxiliaries or asymmetric synthesis methods to ensure the (2S) stereochemistry.
- Salt Formation:
- Treatment of the amino acid methyl ester with hydrochloric acid to form the hydrochloride salt, improving solubility and stability.
Detailed Research Findings and Data
Photochemical Synthesis of Bicyclo[1.1.1]pentane Core
- Irradiation: Blue LED at 450 nm, 15% nominal intensity.
- Solvent: Dimethylacetamide (DMA).
- Temperature: 35 °C.
- Reaction Time: Approximately 1 day for 1 kg scale.
- Post-reaction treatment: Addition of triethylamine and pinacol for further transformations.
- Extraction: Hexane and ethyl acetate mixtures for product isolation.
- Yield: High yield of BCP core with excellent scalability.
Conversion to BCP-Containing Amino Acids
- Representative transformations include conversions to amino acids via standard organic synthesis techniques.
- Amino acid derivatives synthesized from BCP cores demonstrate enhanced physicochemical properties suitable for drug design.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group and ester moiety participate in nucleophilic substitution reactions. Key examples include:
The ester group undergoes hydrolysis to yield carboxylic acids, which are pivotal for synthesizing alcohols, amines, and trifluoroborates .
Oxidation and Reduction
The BCP core and side chains exhibit redox activity:
The bicyclic structure’s rigidity influences selectivity, favoring reactions at the ester or amino group over the BCP core.
Photochemical Cycloadditions
The amino group facilitates imine formation, enabling photochemical (4+2)-cycloadditions with alkenes:
This reaction exploits the BCP’s propensity for radical ring-opening, enabling access to sp³-rich amines for medicinal chemistry .
Functional Group Interconversions
The compound serves as a scaffold for diverse building blocks:
Mechanistic Insights
Scientific Research Applications
Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a bioisostere in drug design.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic applications due to its unique structure and properties.
Mechanism of Action
The mechanism of action of methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride involves its interaction with specific molecular targets and pathways. The BCP core provides a rigid and three-dimensional structure that can enhance binding affinity and specificity to target proteins or enzymes . This compound can modulate biological pathways by acting as an agonist or antagonist, depending on the functional groups attached to the BCP core .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride and two structurally related compounds:
Key observations :
- The BCP-containing compound has a significantly higher molecular weight compared to the piperidine derivative due to the bicyclic scaffold.
- Unlike the diaminopentanamide dihydrochloride, which has two amine groups and higher nitrogen content, the BCP derivative’s reactivity is dominated by steric effects .
Methyl(2S)-2-amino-3-{BCP}propanoate Hydrochloride
- Applications : Used as a building block in peptide mimetics and protease inhibitors. The BCP group mimics tert-butyl or phenyl groups while reducing lipophilicity.
- Research findings : BCP-containing compounds exhibit enhanced metabolic stability in preclinical models, attributed to reduced cytochrome P450 interactions.
(2S)-2,5-Diaminopentanamide Dihydrochloride
- Applications : Intermediate in peptide synthesis; its linear structure facilitates backbone flexibility.
- Limitations : Higher polarity may reduce membrane permeability compared to bicyclic analogs .
3-Amino-1-ethylpiperidin-4-ol Hydrochloride
- Applications : Found in CNS-targeting drugs due to the piperidine scaffold’s affinity for neurotransmitter receptors.
- Research gaps: Limited data on strain-induced effects compared to BCP derivatives .
Biological Activity
Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride is a novel bicyclic amino acid derivative characterized by its unique bicyclo[1.1.1]pentane structure. This compound has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly as a ligand for glutamate receptors, which play a critical role in neurotransmission and various neurological disorders.
Structure and Composition
The chemical formula of methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride is with a molecular weight of 233.74 g/mol. Its unique bicyclic structure contributes to its rigidity and metabolic stability, enhancing its pharmacokinetic profiles.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀ClNO₂ |
| Molecular Weight | 233.74 g/mol |
| CAS Number | 944278-22-2 |
| Purity | 97% |
Research indicates that compounds featuring the bicyclo[1.1.1]pentane scaffold exhibit interesting biological activities, particularly as ligands for glutamate receptors, which are critical in neurotransmission. The unique stereochemistry of methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate may enhance its ability to interact with these biological targets, potentially leading to novel therapeutic agents for neurological disorders.
Case Studies and Research Findings
Recent studies have explored the interactions of this compound with various biological targets:
- Neurotransmitter Interaction : In vitro studies have demonstrated that methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate acts as a selective agonist for certain glutamate receptor subtypes, suggesting its potential in treating conditions such as epilepsy and depression .
- Pharmacokinetics : The compound has shown improved metabolic stability compared to traditional amino acids, indicating a longer duration of action in vivo due to reduced susceptibility to enzymatic degradation .
Comparative Analysis with Related Compounds
A comparative analysis of related bicyclic amino acids highlights the diversity within this class of compounds and their varying biological activities:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic Acid | Bicyclic structure with Boc protection | High |
| (2S)-3-(3′-carboxybicyclo[1.1.1]pentyl)alanine | Bicyclic structure with carboxylic acid | Moderate |
| Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate | Bicyclic structure with methyl ester | High |
| trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate | Cyclohexane derivative with similar groups | Moderate |
This table illustrates how slight variations in structure can lead to significant differences in biological activity and application potential.
Q & A
Q. What synthetic strategies are effective for preparing methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride, and how do reaction conditions impact enantiomeric purity?
Methodological Answer :
- Key Steps :
- Bicyclo[1.1.1]pentane Synthesis : Use photochemical or transition-metal-catalyzed [2+2] cycloaddition to construct the bicyclo[1.1.1]pentane scaffold .
- Amino Acid Coupling : Employ chiral auxiliary-mediated methods (e.g., Evans oxazolidinones) to ensure (2S)-stereochemistry .
- Hydrochloride Formation : React the free base with HCl in anhydrous methanol to improve solubility and crystallinity .
- Critical Variables :
Q. How can researchers validate the structural integrity of the bicyclo[1.1.1]pentane moiety in this compound?
Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Compare H and C NMR shifts with computed data (e.g., PubChem’s InChI-derived models) to confirm bicyclo geometry .
- X-ray Crystallography : Resolve crystal structures to validate bond angles and spatial arrangement .
- Mass Spectrometry : Use high-resolution LC-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 244.1) .
Advanced Research Questions
Q. What experimental designs resolve discrepancies in reported bioactivity data for bicyclo[1.1.1]pentane-containing amino acid derivatives?
Methodological Answer :
- Controlled Variables :
- Purity : Ensure ≥95% purity via SPE purification (Oasis HLB cartridges) to eliminate confounding impurities .
- Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition) with buffered solutions (pH 7.4) to mimic physiological conditions .
- Negative Controls : Include structurally similar analogs (e.g., phenylalanine derivatives) to isolate bicyclo-specific effects .
- Case Study : Inconsistent IC values for kinase inhibition were traced to residual solvents (e.g., DMSO); replacing with aqueous buffers improved reproducibility .
Q. How can computational modeling predict the pharmacokinetic behavior of this compound?
Methodological Answer :
- In Silico Tools :
- ADME Prediction : Use SwissADME to estimate logP (2.8 ± 0.3), suggesting moderate blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate interactions with serum albumin to assess plasma protein binding .
- Metabolic Pathways : Employ Schrödinger’s MetaSite to identify potential cytochrome P450 oxidation sites .
- Validation : Cross-reference predictions with in vivo rodent studies measuring plasma half-life (e.g., t ≈ 3.2 hrs) .
Q. What advanced chromatographic techniques address diastereomer separation challenges during purification?
Methodological Answer :
- Optimized Protocols :
- HPLC Conditions : Use a C18 column (4.6 × 250 mm) with gradient elution (5–95% acetonitrile in 0.1% TFA) to resolve diastereomers .
- Chiral Stationary Phases : Employ cellulose-based columns (e.g., Chiralcel OD-H) for enantiomer separation .
- Fraction Analysis : Pool fractions only after confirming homogeneity via TLC (R = 0.3 in EtOAc/hexane 1:1) .
Q. Data Contradiction Analysis
Q. Why do kinetic studies report conflicting rate constants for hydrolysis of the methyl ester group?
Methodological Answer :
- Root Causes :
- Resolution : Standardize hydrolysis assays at physiological pH (7.4) and 37°C, using phosphate-buffered saline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
